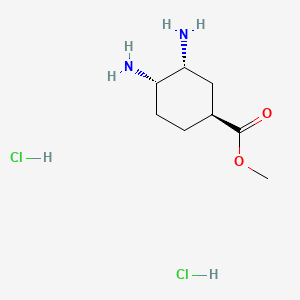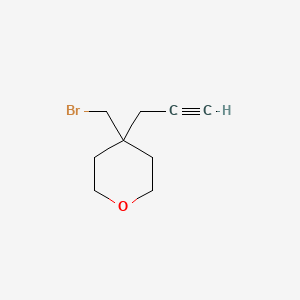
3-(4-Bromo-1,3-thiazol-2-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Bromo-1,3-thiazol-2-yl)propanoic acid is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a bromine atom at the 4-position of the thiazole ring and a propanoic acid moiety attached to the 2-position. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-1,3-thiazol-2-yl)propanoic acid can be achieved through various methods. One common approach involves the reaction of N-phenyl-N-thiocarbamoyl-β-alanine with monochloroacetic acid in different solvents such as water, acetic acid, DMF, or ethanol. The reaction can be catalyzed using bases like sodium acetate, sodium carbonate, or triethylamine .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvent and catalyst, as well as reaction temperature and time, are critical factors in the industrial synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Bromo-1,3-thiazol-2-yl)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation or reduction, leading to different derivatives.
Condensation Reactions: The propanoic acid moiety can participate in condensation reactions to form esters or amides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Condensation Reactions: Catalysts such as sulfuric acid or phosphoric acid are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while oxidation reactions can produce sulfoxides or sulfones.
Wissenschaftliche Forschungsanwendungen
3-(4-Bromo-1,3-thiazol-2-yl)propanoic acid has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active compounds with potential antimicrobial, antifungal, and anticancer properties.
Agriculture: Some derivatives of this compound have been found to promote plant growth and increase crop yield.
Material Science: Thiazole derivatives are used in the development of advanced materials such as liquid crystals and sensors.
Wirkmechanismus
The mechanism of action of 3-(4-Bromo-1,3-thiazol-2-yl)propanoic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, leading to various biological effects. For example, the compound may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2-Amino-1,3-thiazol-5-yl)propanoic acid: This compound has a similar structure but contains an amino group instead of a bromine atom.
3-Bromopropanoic acid: This compound lacks the thiazole ring and consists of a simple brominated propanoic acid.
Uniqueness
3-(4-Bromo-1,3-thiazol-2-yl)propanoic acid is unique due to the presence of both the bromine atom and the thiazole ring, which confer distinct chemical and biological properties. The combination of these functional groups allows for a wide range of chemical reactions and biological activities, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C6H6BrNO2S |
|---|---|
Molekulargewicht |
236.09 g/mol |
IUPAC-Name |
3-(4-bromo-1,3-thiazol-2-yl)propanoic acid |
InChI |
InChI=1S/C6H6BrNO2S/c7-4-3-11-5(8-4)1-2-6(9)10/h3H,1-2H2,(H,9,10) |
InChI-Schlüssel |
HRAPOCFSAJANRS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=C(S1)CCC(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(3-Ethylbicyclo[1.1.1]pentan-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13470496.png)
![3-[(4-Fluorophenyl)methanesulfonyl]propanenitrile](/img/structure/B13470497.png)




![5,5-Dimethyl-2-azabicyclo[2.1.1]hexan-3-one](/img/structure/B13470534.png)

![methyl[(1S)-1-phenylpropyl]amine hydrochloride](/img/structure/B13470550.png)
![Tert-butyl 3-amino-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13470551.png)


